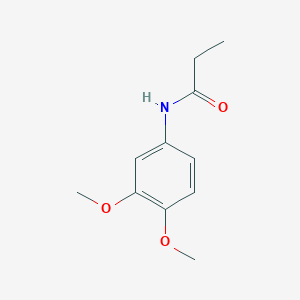
N-cyclohexyl-2-propionylhydrazinecarbothioamide
Descripción general
Descripción
N-cyclohexyl-2-propionylhydrazinecarbothioamide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CPPC is a thioamide derivative that has been synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments.
Mecanismo De Acción
N-cyclohexyl-2-propionylhydrazinecarbothioamide exerts its effects through the inhibition of thioredoxin reductase, an enzyme that plays a crucial role in cellular redox regulation. By inhibiting this enzyme, this compound disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit thioredoxin reductase, and disrupt cellular redox balance. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of N-cyclohexyl-2-propionylhydrazinecarbothioamide is relatively simple and efficient, making it a popular choice for various laboratory experiments. Additionally, this compound has been shown to have promising potential as a therapeutic agent for cancer treatment and other diseases. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-propionylhydrazinecarbothioamide, including its potential use as a therapeutic agent for cancer treatment and its role in various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of novel this compound derivatives may lead to the discovery of more potent and selective inhibitors of thioredoxin reductase.
In conclusion, this compound is a promising compound that has gained significant attention in recent years due to its potential use in scientific research. Its simple synthesis method, mechanism of action, and potential therapeutic applications make it a popular choice for various laboratory experiments. However, further research is needed to fully understand its potential as a therapeutic agent and its mechanism of action.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-propionylhydrazinecarbothioamide has been used in various scientific research studies, including its potential use as a therapeutic agent for cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for further research in this field. Additionally, this compound has been used in studies investigating the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c1-2-9(14)12-13-10(15)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBQQGYXRGWSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![N-[3-(methylthio)phenyl]-1-indolinecarboxamide](/img/structure/B4714874.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4714881.png)

![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4714884.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4714888.png)
![2-chloro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4714901.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
![2-[(2-chlorobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B4714910.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4714912.png)



![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4714953.png)